(5alpha,7alpha)-alpha-tert-Butyl-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-alpha,17-dimethyl-6,14-ethenomorphinan-7-methanol

Description

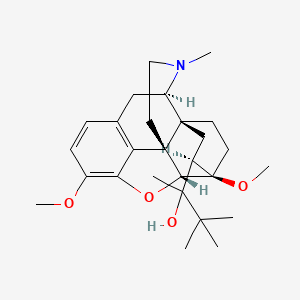

N-Methylnorbuprenorphine 3-Methyl Ether is a derivative of Buprenorphine, a well-known opioid used in pain management and opioid addiction treatment . The compound has a molecular formula of C27H39NO4 and a molecular weight of 441.60 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and pharmacology .

Properties

CAS No. |

85080-82-6 |

|---|---|

Molecular Formula |

C27H39NO4 |

Molecular Weight |

441.6 g/mol |

IUPAC Name |

2-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol |

InChI |

InChI=1S/C27H39NO4/c1-23(2,3)24(4,29)18-15-25-10-11-27(18,31-7)22-26(25)12-13-28(5)19(25)14-16-8-9-17(30-6)21(32-22)20(16)26/h8-9,18-19,22,29H,10-15H2,1-7H3/t18-,19-,22-,24?,25-,26+,27-/m1/s1 |

InChI Key |

KNDFXYGKWIQXNP-ZGPFIDFOSA-N |

Isomeric SMILES |

CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC)O |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylnorbuprenorphine 3-Methyl Ether typically involves the methylation of Norbuprenorphine. This process can be achieved through various methods, including the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as potassium carbonate or sodium hydride to facilitate the methylation process .

Industrial Production Methods

Industrial production of N-Methylnorbuprenorphine 3-Methyl Ether follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common in the quality assurance process .

Chemical Reactions Analysis

Types of Reactions

N-Methylnorbuprenorphine 3-Methyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Hydrobromic acid, boron tribromide

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Alcohols, alkyl halides

Scientific Research Applications

N-Methylnorbuprenorphine 3-Methyl Ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylnorbuprenorphine 3-Methyl Ether involves its interaction with opioid receptors, particularly the mu-opioid receptor . The compound binds to these receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals . This interaction is mediated through the activation of G-protein coupled receptor pathways, resulting in analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Buprenorphine: The parent compound, widely used in pain management and opioid addiction treatment.

Norbuprenorphine: A metabolite of Buprenorphine with similar pharmacological properties.

Methylnaltrexone: An opioid antagonist used to treat opioid-induced constipation.

Uniqueness

N-Methylnorbuprenorphine 3-Methyl Ether is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for opioid receptors . This makes it a valuable tool in research settings for studying opioid receptor interactions and developing new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.